1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is a heterocyclic compound that features a pyrrolidine ring fused with a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction where the thiadiazole derivative reacts with a suitable pyrrolidine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid: This compound shares a similar pyrrolidine-thiazole structure and exhibits comparable biological activities.
1-(benzothiazol-2-yl)pyrrolidine-3-carboxylic acid: Another related compound with a benzothiazole ring, known for its antimicrobial properties.
Uniqueness
1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .
Properties
IUPAC Name |
1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-6(2)9-12-13-10(16-9)14-5-3-4-7(14)8(11)15/h6-7H,3-5H2,1-2H3,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDUNWBVRNHFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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